molecular formula C15H25Cl2N3O B2534156 3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride CAS No. 1584493-50-4

3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride

Cat. No.: B2534156
CAS No.: 1584493-50-4
M. Wt: 334.29
InChI Key: IXOQHBXWIPCLFO-UHFFFAOYSA-N
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Description

3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride is a synthetic compound with a molecular weight of 334.29 g/mol It is characterized by the presence of an amino group, a methyl group, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride typically involves the reaction of 4-phenylpiperazine with a suitable precursor, such as 3-amino-3-methylbutan-1-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux . The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O.2ClH/c1-15(2,16)12-14(19)18-10-8-17(9-11-18)13-6-4-3-5-7-13;;/h3-7H,8-12,16H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOQHBXWIPCLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N1CCN(CC1)C2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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